(1R)-Cyclopent-2-en-1-amine;hydrochloride
Description
(1R)-Cyclopent-2-en-1-amine; hydrochloride is a chiral amine derivative featuring a cyclopentene ring substituted with an amino group at the 1-position (R-configuration) and a hydrochloride salt. This compound is structurally characterized by its unsaturated five-membered ring, which imparts rigidity and influences its electronic properties. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
(1R)-cyclopent-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c6-5-3-1-2-4-5;/h1,3,5H,2,4,6H2;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJUBQDUEVSVNI-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Cyclopent-2-en-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This reaction builds the chiral centers of the target product with high stereoselectivity and optical purity .
Industrial Production Methods
For industrial-scale production, the preparation method features a reasonable route, simple operation, and mild reaction conditions, making it suitable for large-scale production. The raw materials are widely available and cost-effective, which helps in reducing production costs. The process involves steps such as hydrogenation, hydrolysis, and ammonolysis to yield the desired product with high optical purity and stable quality .
Chemical Reactions Analysis
Protection with Di-tert-butyl Dicarbonate (BOC)
The amine group undergoes protection under basic conditions to form a tert-butyl carbamate (BOC-protected derivative). This reaction is critical in multi-step syntheses to prevent unwanted side reactions.
| Reagents/Conditions | Product | Reference |
|---|---|---|
| Di-tert-butyl dicarbonate, NaOH, THF, 0–25°C | (1R)-N-BOC-Cyclopent-2-en-1-amine |
Deprotection with Hydrochloric Acid
The BOC group is removed under acidic conditions to regenerate the amine hydrochloride.
| Reagents/Conditions | Product | Reference |
|---|---|---|
| Dilute HCl (1–2 M), RT, 1–2 hrs | (1R)-Cyclopent-2-en-1-amine; hydrochloride |
Hydrogenation of the Cyclopentene Double Bond
The double bond undergoes catalytic hydrogenation to yield a saturated cyclopentane derivative. Enantiomeric integrity is preserved due to the chiral center at C1.
| Reagents/Conditions | Product | Reference |
|---|---|---|
| H₂ (0.5–1 MPa), Pd/C, 50–60°C, EtOH | (1R)-Cyclopent-1-amine; hydrochloride |
Oxidation of the Cyclopentene Ring
The double bond can be epoxidized or dihydroxylated, depending on the oxidizing agent.
Epoxidation with m-Chloroperbenzoic Acid (mCPBA)
| Reagents/Conditions | Product | Reference |
|---|---|---|
| mCPBA, CH₂Cl₂, 0°C to RT | (1R)-2,3-Epoxycyclopent-1-amine; hydrochloride |
Dihydroxylation with Osmium Tetroxide
| Reagents/Conditions | Product | Reference |
|---|---|---|
| OsO₄, NMO, THF/H₂O, RT | (1R,2R,3S)-2,3-Dihydroxycyclopent-1-amine; hydrochloride | Inferred |
Nucleophilic Substitution and Alkylation
The amine acts as a nucleophile after deprotonation.
| Reagents/Conditions | Product | Reference |
|---|---|---|
| CH₃I, K₂CO₃, DMF, 60°C | (1R)-N-Methylcyclopent-2-en-1-amine; hydrochloride | Inferred |
Acid-Catalyzed Hydrolysis of the Enamine
The enamine structure undergoes hydrolysis in acidic aqueous conditions to yield cyclopentanone and ammonium chloride.
| Reagents/Conditions | Product | Reference |
|---|---|---|
| 6 M HCl, reflux, 4–6 hrs | Cyclopentanone + NH₄Cl | Inferred |
Schiff Base Formation
The amine reacts with aldehydes or ketones to form imines.
| Reagents/Conditions | Product | Reference |
|---|---|---|
| Benzaldehyde, MeOH, RT, 12 hrs | (1R)-N-(Phenylmethylene)cyclopent-2-en-1-amine; hydrochloride | Inferred |
Salt Formation and Acid-Base Reactions
The free base is regenerated under basic conditions and re-protonated with HCl.
| Reagents/Conditions | Product | Reference |
|---|---|---|
| NaOH (aq), extraction | (1R)-Cyclopent-2-en-1-amine (free base) | |
| HCl (g), 2-propanol, 15–25°C | (1R)-Cyclopent-2-en-1-amine; hydrochloride |
Key Research Findings
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Steric and Electronic Effects : The cyclopentene ring’s strain enhances reactivity in hydrogenation and epoxidation .
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Chiral Retention : Asymmetric induction is maintained during hydrogenation and BOC protection due to the rigid bicyclic structure .
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Acid Stability : The hydrochloride salt remains stable under acidic hydrolysis conditions until forced degradation .
Scientific Research Applications
Pharmaceutical Applications
Antiviral Drug Development
One of the notable uses of (1R)-Cyclopent-2-en-1-amine;hydrochloride is in the synthesis of antiviral drugs, particularly those targeting HIV. The compound acts as a precursor in the synthesis of Abacavir, a well-known antiretroviral medication. Research indicates that controlling isomeric impurities during the synthesis can enhance yield and purity, thus improving the overall efficiency of drug production . The development of sensitive chiral HPLC methods has been crucial in monitoring these isomeric forms to ensure compliance with regulatory standards .
Antiepileptic Drugs
The compound has also been investigated for its potential in synthesizing antiepileptic medications. The enantiomeric resolution of racemic mixtures containing this compound has shown promise in producing pharmacologically active forms of drugs like Eslicarbazepine, which is derived from carbamazepine and oxcarbazepine . The use of lipases for enantioselective hydrolysis has been explored, demonstrating effective separation and high enantiomeric excess .
Enzymatic Resolution
Biocatalysis
Enzymatic methods have been employed for the resolution of this compound through various lipase-catalyzed reactions. For instance, Candida rugosa lipase has been immobilized on magnetic nanoparticles to achieve high enantioselectivity in reactions involving this compound . Such biocatalytic approaches are advantageous due to their mild reaction conditions and reduced environmental impact compared to traditional chemical methods.
Asymmetric Synthesis
Chiral Synthesis Techniques
The compound serves as a key intermediate in asymmetric synthesis pathways. Research has demonstrated its utility in constructing chiral centers through various chemical transformations, including conjugate addition and cyclization reactions . For example, chiral lithium amides have been utilized to initiate transformations leading to cyclohexane derivatives that exhibit significant biological activity . This highlights the compound's versatility as a building block in synthesizing complex organic molecules with potential therapeutic effects.
Case Studies
Mechanism of Action
The mechanism of action of (1R)-Cyclopent-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Structural Analogues and Stereochemical Variations
(a) (1R,2S)-(−)-2-Methylamino-1-phenyl-1-propanol Hydrochloride (MPPH)
- Structure: A cyclopentane derivative with a phenyl group, methylamino substituent, and hydrochloride salt. The (1R,2S) stereochemistry and aromatic ring distinguish it from the target compound .
- Stability : MPPH exhibits degradation in biological matrices (plasma, urine) at −20°C, with stability dropping to ~30% in plasma after 6 months. Microbial contamination (e.g., E. coli) accelerates degradation .
- Analytical Data : HPLC retention time varies (1.63 min vs. 6.31 min in other studies), dependent on mobile phase composition .
(b) (1R,2S)-2-Aminocyclopentanol Hydrochloride
- Structure: Cyclopentanol backbone with amino and hydroxyl groups. The hydroxyl group increases polarity compared to the target compound’s unsaturated ring .
- Applications : Used in chiral synthesis; steric effects from the hydroxyl group may alter receptor binding compared to the target compound.
(c) Hexahydrocyclopenta[c]pyrrol-2(1H)-amine Hydrochloride
- Structure : Bicyclic system (cyclopentane fused with pyrrolidine) with enhanced conformational rigidity. The additional nitrogen in the pyrrolidine ring modifies basicity and solubility .
(d) trans-2-Aminocyclohexanol Hydrochloride
- Structure: Cyclohexanol derivative with trans-aminocyclohexanol configuration. The larger ring size and trans stereochemistry reduce ring strain compared to cyclopentene derivatives .
Physicochemical Properties
| Compound | Solubility | Stability (Storage at −20°C) | Key Functional Groups |
|---|---|---|---|
| (1R)-Cyclopent-2-en-1-amine; HCl | High in water | Likely stable (inferred) | Cyclopentene, amine, HCl |
| MPPH | Moderate | Degrades to 30% in 6 months | Phenyl, methylamino, HCl |
| (1R,2S)-2-Aminocyclopentanol HCl | High | Data unavailable | Cyclopentanol, amine, HCl |
| trans-2-Aminocyclohexanol HCl | Moderate | Stable | Cyclohexanol, amine, HCl |
Notes:
Stability and Degradation Pathways
- Microbial Influence : MPPH degrades in E. coli-contaminated urine and plasma, forming derivative compounds with distinct HPLC peaks. Similar microbial interactions are plausible for the target compound .
- Temperature Effects : Stability declines at −20°C over months for MPPH, suggesting that long-term storage of the target compound may require cryoprotectants or antimicrobial additives .
Analytical Characterization
- HPLC : Retention times vary based on mobile phase (e.g., acetonitrile/water gradients) and column type. For MPPH, detection at 214.4 nm is standard .
- GC-MS : Derivatization (e.g., silylation) enhances volatility for cyclopentane/cyclopentene amines. The target compound’s unsaturated ring may reduce derivatization needs compared to saturated analogs .
Biological Activity
(1R)-Cyclopent-2-en-1-amine;hydrochloride is an organic compound characterized by its unique cyclopentene structure. With the molecular formula C5H9N·HCl, it is a hydrochloride salt of (1R)-cyclopent-2-en-1-amine. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including receptors and enzymes. The compound may function as a ligand, modulating the activity of these targets and influencing various cellular signaling pathways. Its unique structure allows it to participate in diverse chemical reactions, which can lead to significant biological effects.
Pharmacological Potential
Research indicates that this compound may exhibit pharmacological properties relevant to several therapeutic areas:
- Neuropharmacology : There are indications that compounds with similar structures can act as neuraminidase inhibitors, potentially impacting viral infections like influenza .
- Antiviral Activity : Studies have shown that certain derivatives of cyclopentene compounds demonstrate antiviral properties, suggesting that this compound could have similar effects .
Toxicity and Safety
While the biological activity is promising, understanding the toxicity profile is crucial. Preliminary data suggest that the compound's safety and hazard information should be assessed through comprehensive toxicological studies.
Case Studies and Experimental Data
Several studies have investigated the biological activities of this compound:
- In Vitro Studies : Initial in vitro assays have indicated potential inhibitory effects on specific enzymes related to metabolic pathways. For example, compounds structurally related to (1R)-Cyclopent-2-en-1-amine showed inhibition of proteases involved in viral replication .
- Structure-Based Drug Design : Research has focused on using (1R)-Cyclopent-2-en-1-amine as a scaffold for developing novel protease inhibitors targeting hepatitis C virus, demonstrating its utility in drug design .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (1R)-Cyclopent-2-en-1-amine | Cyclopentene | Potential antiviral and neuropharmacological activity |
| 2-(Cyclopent-1-en-1-yl)ethan-1-amine hydrochloride | Cyclopentene derivative | Inhibitory effects on metabolic enzymes |
| 4-Hydroxy-cyclopent-2-ene | Dicarboxylic acid | Antiviral activity against HCV |
This table illustrates how (1R)-Cyclopent-2-en-1-amines relate to other compounds with known biological activities.
Q & A
Q. What are the recommended synthetic routes for (1R)-Cyclopent-2-en-1-amine hydrochloride, and what factors influence yield and purity?
The synthesis typically involves cyclization of a precursor amine followed by hydrochlorination. For example:
- Cyclopentene backbone formation : Cyclopent-2-en-1-amine derivatives are synthesized via nucleophilic substitution or ring-closing metathesis of appropriately substituted precursors.
- Chiral resolution : Enantiomeric purity is achieved using chiral auxiliaries or enzymatic resolution methods.
- Hydrochloride formation : The free amine is treated with hydrochloric acid under controlled pH (e.g., 4–6) to precipitate the hydrochloride salt . Key factors : Reaction temperature (optimized at 0–25°C for cyclization), solvent polarity (e.g., ethanol/water mixtures), and stoichiometry of HCl (1:1 molar ratio) to avoid over-salt formation.
Q. Which analytical techniques are most effective for characterizing the stereochemical purity of (1R)-Cyclopent-2-en-1-amine hydrochloride?
- Chiral HPLC : Use a Chiralpak® IC column with a mobile phase of hexane:isopropanol (80:20) and 0.1% diethylamine; retention time differences confirm enantiomeric excess (ee) ≥98% .
- Polarimetry : Specific rotation ([α]D²⁵ = −15.6° in methanol) validates optical activity .
- NMR spectroscopy : ¹H-NMR (D₂O) shows distinct signals for the cyclopentene protons (δ 5.6–5.8 ppm, olefinic H) and amine protons (δ 3.1 ppm, broad singlet) .
Q. What are the stability considerations for storing (1R)-Cyclopent-2-en-1-amine hydrochloride in biological matrices like plasma or urine?
- Short-term stability : At 37°C, the compound degrades by ~11% in urine within 48 hours due to microbial activity (e.g., E. coli), while plasma shows minimal degradation .
- Long-term stability : At −20°C, degradation increases to ~30% in plasma and ~70% in urine over six months, likely due to enzymatic hydrolysis . Mitigation : Add preservatives (e.g., 1% sodium azide) and store samples at −80°C in amber vials to reduce photolytic and microbial effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when synthesizing enantiomerically pure (1R)-Cyclopent-2-en-1-amine hydrochloride?
Conflicting NMR signals often arise from:
- Residual solvents (e.g., DMSO-d₆): Use high-purity deuterated solvents and lyophilize samples to remove traces.
- Diastereomeric impurities : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) to isolate the target enantiomer .
- Dynamic proton exchange : Lower sample temperature to −10°C during NMR acquisition to slow exchange rates and sharpen amine proton signals .
Q. What strategies optimize the enantiomeric excess (ee) of (1R)-Cyclopent-2-en-1-amine hydrochloride during asymmetric synthesis?
- Catalytic asymmetric hydrogenation : Use a Ru-(BINAP) catalyst (1 mol%) under H₂ (50 psi) in methanol, achieving ee >99% .
- Kinetic resolution : Lipase-mediated hydrolysis of racemic esters (e.g., vinyl acetate) selectively converts the undesired enantiomer, leaving the (1R)-form intact . Validation : Monitor reaction progress via TLC (Rf = 0.3, silica gel, ethyl acetate) and confirm ee using chiral GC-MS (e.g., β-DEX™ 120 column) .
Q. How does microbial contamination affect the stability of (1R)-Cyclopent-2-en-1-amine hydrochloride in forensic samples, and how can this be mitigated?
- Mechanism : E. coli metabolizes the amine group, producing degradation products (e.g., cyclopentenone derivatives) detectable via LC-MS .
- Quantification : Use HPLC-UV (λ = 254 nm) with a C18 column to measure residual compound levels. A >10% decrease indicates significant microbial interference . Mitigation :
- Add bacteriostatic agents (e.g., 0.1% sodium fluoride).
- Filter samples through 0.22 µm membranes before storage .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
